(2R,6R)-2,6-dimethylpiperazine

Catalog No.
S726823
CAS No.
768335-42-8
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,6R)-2,6-dimethylpiperazine

CAS Number

768335-42-8

Product Name

(2R,6R)-2,6-dimethylpiperazine

IUPAC Name

(2R,6R)-2,6-dimethylpiperazine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

IFNWESYYDINUHV-PHDIDXHHSA-N

SMILES

CC1CNCC(N1)C

Canonical SMILES

CC1CNCC(N1)C

Isomeric SMILES

C[C@@H]1CNC[C@H](N1)C

Medicinal Chemistry:

  • (2R,6R)-2,6-dimethylpiperazine has been investigated as a building block for the synthesis of novel drug candidates. Its diamine structure can be modified to create various derivatives with potential therapeutic properties. For instance, studies have explored its use in developing medications for Alzheimer's disease and Parkinson's disease [].

Materials Science:

  • Research has explored the use of (2R,6R)-2,6-dimethylpiperazine in the development of functional polymers. These polymers have potential applications in areas such as drug delivery, tissue engineering, and sensors [].

Catalysis:

  • Studies have investigated the potential of (2R,6R)-2,6-dimethylpiperazine as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing its reactivity and selectivity. In this context, (2R,6R)-2,6-dimethylpiperazine's unique structure could potentially enable the development of catalysts for more efficient and selective chemical reactions [].

(2R,6R)-2,6-dimethylpiperazine is a cyclic organic compound characterized by a piperazine ring with methyl groups located at the 2nd and 6th positions. The molecular formula is C6H14N2C_6H_{14}N_2, and it is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound exists as two enantiomers: (2R,6R) and (2S,6S), with the (2R,6R) form being of particular interest due to its specific interactions in biological systems .

Typical of piperazine derivatives:

  • N-Alkylation: This involves the introduction of alkyl groups to one or both nitrogen atoms using alkyl halides or other electrophiles. This reaction is significant for modifying the compound's properties and enhancing its biological activity.
  • Formation of Derivatives: The compound can be transformed into various derivatives through functionalization at the nitrogen atoms or carbon backbone, allowing for the exploration of structure-activity relationships in drug design .

Research has indicated that (2R,6R)-2,6-dimethylpiperazine exhibits notable biological activities. It has been identified as an allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1), which is crucial in the urea cycle. This inhibition leads to conformational changes that block ATP binding and subsequent catalysis, highlighting its potential therapeutic applications in metabolic disorders . Additionally, studies have shown that piperazine derivatives can exhibit antimicrobial and antitumor activities, making them valuable in pharmaceutical development .

The synthesis of (2R,6R)-2,6-dimethylpiperazine can be achieved through several methods:

  • Asymmetric Synthesis: A prominent method involves using chiral catalysts to selectively produce the desired enantiomer from achiral starting materials. Techniques such as enantioselective hydrogenation or asymmetric alkylation are commonly employed .
  • Conventional Synthesis: Traditional methods may include the reaction of 1,4-diaminobutane with formaldehyde and subsequent methylation steps to yield the dimethylated product.

These synthesis routes allow for the production of high-purity enantiomers suitable for biological testing.

(2R,6R)-2,6-dimethylpiperazine finds applications across various fields:

  • Pharmaceuticals: Its role as a building block in drug design is significant due to its ability to modify pharmacokinetic properties and enhance biological activity .
  • Chemical Research: It serves as a useful intermediate in synthesizing more complex organic molecules and studying structure-activity relationships in medicinal chemistry .

Interaction studies involving (2R,6R)-2,6-dimethylpiperazine focus on its binding affinities and mechanisms of action within biological systems. For instance:

  • Allosteric Modulation: Studies have demonstrated how this compound binds to allosteric sites on enzymes like CPS1, affecting their activity and providing insights into metabolic regulation .
  • Receptor Binding: Investigations into its interactions with various receptors have revealed potential pathways for developing new therapeutic agents targeting neurological disorders and other conditions influenced by piperazine derivatives .

Several compounds share structural similarities with (2R,6R)-2,6-dimethylpiperazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylpiperazinePiperazine ring with one methyl groupOften used as a solvent and reagent in organic synthesis.
4-MethylpiperazineMethyl group at the 4th positionExhibits different pharmacological properties compared to 2,6-dimethyl variants.
2,5-DimethylpiperazineMethyl groups at the 2nd and 5th positionsDisplays distinct biological activities due to altered sterics.

The uniqueness of (2R,6R)-2,6-dimethylpiperazine lies in its specific stereochemistry and resultant biological interactions that differentiate it from these similar compounds. Its ability to act as an allosteric inhibitor further highlights its distinct role in biochemical pathways compared to other piperazine derivatives.

Dates

Modify: 2023-08-15

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